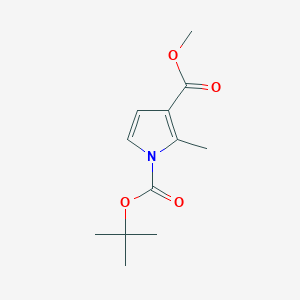

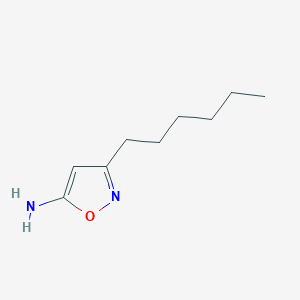

![molecular formula C10H12F3NO2 B1381458 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol CAS No. 1270402-36-2](/img/structure/B1381458.png)

3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol” is a chemical compound with the molecular formula C10H12F3NO2 . It is also known as “3-amino-2-{[3-(trifluoromethoxy)phenyl]methyl}propan-1-ol” and has a molecular weight of 249.23 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14F3NO2/c12-11(13,14)17-10-3-1-2-8(5-10)4-9(6-15)7-16/h1-3,5,9,16H,4,6-7,15H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Applications

- A study detailed the synthesis of substituted phenyl azetidines, which included 3-amino-2-(4-bromo phenyl) propan-1-ol as an intermediate. These compounds were evaluated for antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Doraswamy & Ramana, 2013).

Enzymatic Synthesis of Cyclic Polyamines

- Research on the enzymatic generation of amino aldehydes from amino alcohols, including 3-amino-propan-1-ol, for the synthesis of cyclic polyamines suggests applications in drug and gene delivery due to the non-toxic nature of the resulting polyamines (Cassimjee, Marin, & Berglund, 2012).

Development of Chiral Building Blocks for Pharmaceuticals

- The asymmetric alkynylation of chloral using a chiral amino alcohol-based ligand to produce chiral trichloromethyl propargyl alcohols demonstrates the utility of such chiral intermediates in synthesizing pharmaceutically relevant building blocks (Jiang & Si, 2004).

Synthesis of Dendrimers for Biological Applications

- Poly(ether imine) dendrimers synthesized from 3-amino-propan-1-ol showed non-toxic properties, highlighting their usefulness in biological studies. This synthetic strategy offers a rapid construction of dendrimers with various functional groups, broadening their application scope (Krishna, Jain, Tatu, & Jayaraman, 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The hazard statements associated with this compound are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Biochemische Analyse

Biochemical Properties

3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol plays a significant role in biochemical reactions due to its structural features. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context of the reaction. The nature of these interactions can vary, with some involving direct binding to the active site of the enzyme, while others may involve allosteric modulation, where the compound binds to a different site on the enzyme, causing a conformational change that affects its activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering the downstream signaling cascades that regulate cell growth, differentiation, and apoptosis. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access, or as an activator by enhancing the enzyme’s catalytic activity. Additionally, this compound can influence gene expression by binding to transcription factors or other DNA-binding proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time when exposed to light, heat, or other environmental factors. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cell signaling pathways. At high doses, it can have toxic or adverse effects, including cellular toxicity, disruption of metabolic processes, and induction of oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, thereby influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within the cell. Once inside the cell, this compound may localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production .

Eigenschaften

IUPAC Name |

3-amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO2/c11-10(12,13)16-8-3-1-2-7(6-8)9(14)4-5-15/h1-3,6,9,15H,4-5,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJHQFQPGIMRQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(CCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270402-36-2 |

Source

|

| Record name | 3-amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

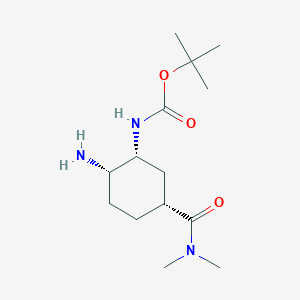

![6-benzyl-8,8-Difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1381376.png)

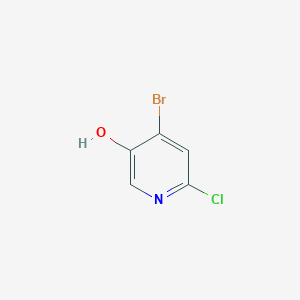

![tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1381389.png)

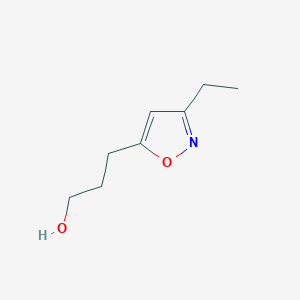

![ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B1381390.png)

![ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B1381391.png)

![2-Bromo-5-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381396.png)

![3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1381398.png)